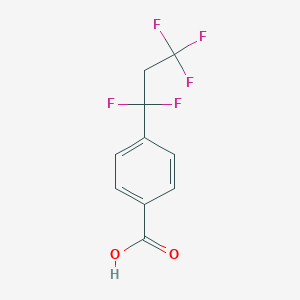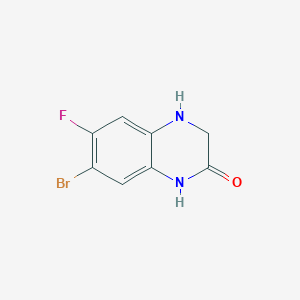
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
説明
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H6BrFN2O and its molecular weight is 245.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorogenic Substrates for Enzymes
7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and studied as potential fluorogenic substrates for enzymes like horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds were compared with commercially available substrates to evaluate their properties for use in detection systems, with a focus on the detection of hydrogen peroxide in enzyme-catalyzed reactions. The stability and detection limits of these substrates were also examined, highlighting their potential application in enzymatic assays and related research fields (Li & Townshend, 1997).
Chemical Rearrangements in Synthesis
The compound has been involved in studies exploring the rearrangement reactions of halo-substituted dihydroquinoxalinones. These studies provide insights into the rearrangement mechanisms and product formation, contributing to the broader understanding of chemical reactivity and synthesis strategies in organic chemistry (McCord et al., 1982).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A derivative of this compound has been identified as a promising anticancer lead, showing significant inhibition of tumor growth in mice without apparent toxicity. This compound and its analogues have been studied for their potential as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors. Their effects on tumor cell proliferation, apoptosis, and tumor vasculature disruption have been evaluated, highlighting their potential in cancer therapy (Cui et al., 2017).
特性
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUPAALYBFJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

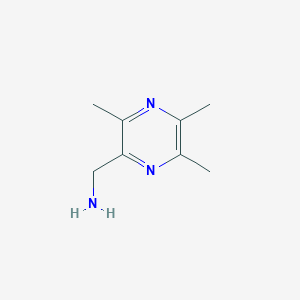
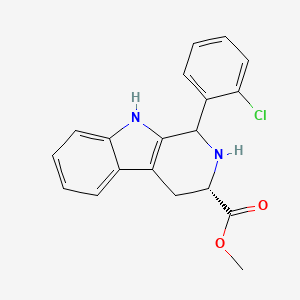
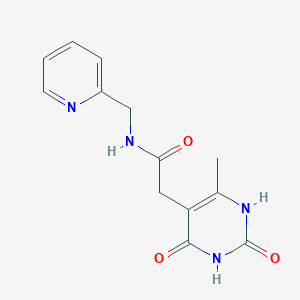
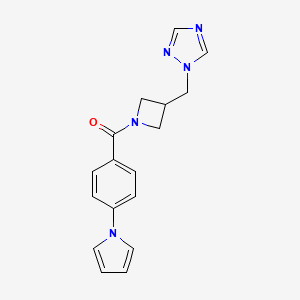

![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)
![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

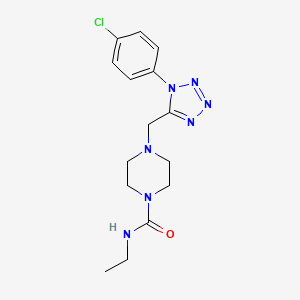
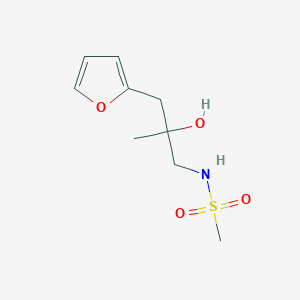
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)
![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)
